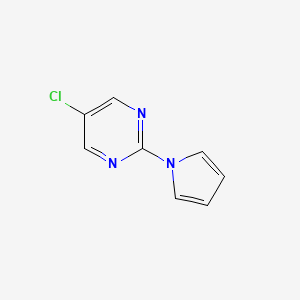

5-chloro-2-(1H-pyrrol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-chloro-2-(1H-pyrrol-1-yl)pyrimidine” is a chemical compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs has been a versatile field of study due to its diverse biological and medicinal importance . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs .Molecular Structure Analysis

The molecular structure of “5-chloro-2-(1H-pyrrol-1-yl)pyrimidine” is C8H6ClN3 . It is a small molecule with a molecular weight of 179.61 .Chemical Reactions Analysis

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Scientific Research Applications

Agrochemical Applications

Heterocyclic compounds often find use in agriculture. Researchers have investigated whether 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine could serve as a fungicide or insecticide. Its mode of action may disrupt pests’ vital processes, making it a potential candidate for crop protection.

1Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics 2Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics 3Synthesis and therapeutic potential of imidazole containing compounds 45-chloro-2-(1H-pyrrol-1-yl)aniline AldrichCPR | Sigma-Aldrich

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Related compounds such as pyrrolopyrazine derivatives have been found to affect various biological pathways, leading to a range of biological activities .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

5-chloro-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQKSXDXZDXHQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-(1H-pyrrol-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2841874.png)

![N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B2841876.png)

![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)

![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2841888.png)

![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)